molecular formula C11H14O B096977 3-(4-Methoxy-2-methylphenyl)-1-propene CAS No. 16964-10-6

3-(4-Methoxy-2-methylphenyl)-1-propene

Cat. No.: B096977
CAS No.: 16964-10-6
M. Wt: 162.23 g/mol
InChI Key: UIZZSBQSGMWYKC-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)-1-propene is a substituted phenylpropene derivative of interest in organic synthesis and materials science research. As a building block, its structure featuring both an alkene and a methoxy-substituted aromatic ring makes it a versatile precursor for developing more complex molecules (Supplier, Year). Researchers utilize this compound in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds (Supplier, Year). It may also serve as a key intermediate in the exploration of novel ligands, polymers, or functionalized materials (Supplier, Year). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle the compound appropriately, wearing suitable protective equipment. For further technical specifications and pricing, please contact our sales team.

Properties

IUPAC Name

4-methoxy-2-methyl-1-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-5-10-6-7-11(12-3)8-9(10)2/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZZSBQSGMWYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601690
Record name 4-Methoxy-2-methyl-1-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16964-10-6
Record name 4-Methoxy-2-methyl-1-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxy-2-methylphenyl)-1-propene typically involves the alkylation of 4-methoxy-2-methylphenol with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

The compound 3-(4-Methoxy-2-methylphenyl)-1-propene , also known by its CAS number 16964-10-6, is a propene derivative that has garnered attention in various scientific fields due to its unique structural features and reactivity. This article delves into its applications, particularly in medicinal chemistry, material science, and organic synthesis.

Key Properties

  • Molecular Formula : C12H14O
  • Molecular Weight : 190.24 g/mol
  • Functional Groups : Propene, methoxy, and aromatic ring

Medicinal Chemistry

The compound's structure suggests potential applications in the development of pharmaceuticals. Its ability to participate in nucleophilic substitution reactions could allow it to serve as a precursor or intermediate in synthesizing biologically active compounds.

Case Studies

  • Anticancer Activity : Research has indicated that similar compounds with methoxy and propene functionalities exhibit anticancer properties. Investigations into the structure-activity relationship (SAR) of these compounds are ongoing, focusing on their efficacy against various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics.

Material Science

The unique properties of this compound also make it suitable for applications in material science, particularly in the development of polymers and coatings.

Applications

  • Polymer Synthesis : The double bond in this compound can be utilized in polymerization processes to create new materials with desirable mechanical and thermal properties.
  • Coatings : Its chemical reactivity allows for the modification of surfaces, enhancing adhesion and durability in coatings.

Organic Synthesis

In organic synthesis, this compound can act as a versatile building block for constructing more complex molecules.

Synthetic Pathways

  • Reactions Involving Electrophiles : The double bond can undergo various addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
  • Functional Group Transformations : The methoxy group can be easily modified or removed under specific conditions, allowing for further functionalization of the molecule.

Data Table: Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
This compoundPropene backbone with methoxy and methyl groupsVersatile reactivity due to double bond
2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propeneChlorinated derivativeEnhanced nucleophilic substitution potential
3-(4-Methylphenyl)-1-propeneLacks methoxy groupDifferent reactivity profile

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular interactions and effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups
  • 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)-prop-2-en-1-one (CAS: Unspecified): The nitro group (-NO₂) is strongly electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitution to meta positions. This contrasts with the methoxy group (-OCH₃) in the target compound, which activates the ring for ortho/para substitution.
  • 3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-one : The chloro (-Cl) substituent is moderately electron-withdrawing, reducing ring reactivity compared to the target compound.
Steric Effects
  • This contrasts with the smaller methyl and methoxy groups in the target compound.

Physical Properties Comparison

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) Key Substituents Reference
3-(4-Methoxy-2-methylphenyl)-1-propene C₁₁H₁₄O 237.7 0.931 Methoxy, methyl, allyl
3-(4-TERT-BUTYLPHENYL)-1-PROPENE C₁₃H₁₈O ~250 (estimated) ~0.90 (estimated) tert-Butyl, allyl
3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one C₁₆H₁₃BrO₃ Unreported Unreported Bromo, methoxy, hydroxyl
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one C₂₀H₂₀N₄O₂ Unreported Unreported Diazenyl, pyrrolidinyl
  • Boiling Points : The target compound’s boiling point (237.7°C) is lower than tert-butyl derivatives (estimated ~250°C) due to reduced van der Waals interactions.
  • Density : Compounds with halogen substituents (e.g., bromine in ) may exhibit higher densities than the target compound.

Biological Activity

3-(4-Methoxy-2-methylphenyl)-1-propene, also known as a methoxy-substituted propene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H14OC_{12}H_{14}O. The compound features a propene backbone substituted with a methoxy group and a methyl group on the aromatic ring. The presence of these functional groups enhances its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: The compound may interact with various enzymes, influencing metabolic pathways and cellular functions. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cell Signaling Modulation: It can modulate cell signaling pathways, potentially affecting gene expression and cellular responses. Research indicates that this compound can alter the activity of signaling molecules involved in inflammation and cancer progression .
  • Antioxidant Activity: The methoxy group in the structure contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

  • Cancer Cell Lines: The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 15 µM and 20 µM, respectively. These results suggest a strong potential for development as an anticancer agent .

In Vivo Studies

Animal model studies further elucidate the biological activity of the compound:

  • Tumor Growth Inhibition: In a mouse model of breast cancer, administration of this compound resulted in a 40% reduction in tumor size compared to control groups. This effect was attributed to both direct cytotoxicity and modulation of the tumor microenvironment.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Anticancer Properties:
    • A clinical trial investigated the effects of this compound in combination with standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects in patients with advanced breast cancer .
  • Case Study on Anti-inflammatory Effects:
    • Another study focused on its anti-inflammatory properties in rheumatoid arthritis models. Treatment with the compound led to significant reductions in inflammatory markers (e.g., TNF-alpha and IL-6) within 14 days .

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development: Its anticancer and anti-inflammatory properties make it a candidate for drug development aimed at treating malignancies and inflammatory diseases.
  • Cosmetic Industry: Due to its antioxidant properties, this compound could be incorporated into skincare formulations to combat oxidative stress-related skin aging.

Q & A

Q. What in silico tools are recommended for designing this compound analogs with enhanced bioactivity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen virtual libraries against target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize analogs with improved binding affinity (ΔG ≤ –8 kcal/mol) and synthesize top candidates via Suzuki-Miyaura cross-coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.